1-Chloro-3-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Chloro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It consists of a benzene ring substituted with a chlorine atom and a trifluoroethoxy group.
Preparation Methods
The synthesis of 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dimethylformamide (DMF). The nitro group is then reduced to an amino group, which can be further converted to other functional groups if desired .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-Chloro-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The trifluoroethoxy group can undergo oxidation to form corresponding acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and bases like sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. .
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-Chloro-3-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with a fluorine atom instead of a trifluoroethoxy group.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: The bromine atom in this compound can undergo different substitution reactions compared to chlorine, leading to the formation of different products.
The unique combination of chlorine and trifluoroethoxy groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
1-chloro-3-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVAPZOZERQFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271296 | |
Record name | 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106854-78-8 | |
Record name | 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106854-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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